molecular formula C13H17BrFN B14339991 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine CAS No. 104139-31-3

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine

Cat. No.: B14339991
CAS No.: 104139-31-3
M. Wt: 286.18 g/mol
InChI Key: OQRAMTDCDJECMG-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-(4-bromophenyl)-2-fluoroethyl group

Preparation Methods

The synthesis of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be achieved through several routes. One common method involves the coupling of piperidine with 4-bromophenylboronic acid using Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial production methods may involve the use of more cost-effective reagents and optimized reaction conditions to increase yield and reduce production costs. For example, the use of p-bromophenylboronic acid, despite being more expensive, can be justified by the higher yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance biological activity or reduce toxicity.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and the substituted phenyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be compared with other piperidine derivatives, such as:

The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

104139-31-3

Molecular Formula

C13H17BrFN

Molecular Weight

286.18 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-fluoroethyl]piperidine

InChI

InChI=1S/C13H17BrFN/c14-12-6-4-11(5-7-12)13(15)10-16-8-2-1-3-9-16/h4-7,13H,1-3,8-10H2

InChI Key

OQRAMTDCDJECMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)Br)F

Origin of Product

United States

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